Mangiferin

Übersicht

Beschreibung

Mangiferin is a naturally occurring polyphenol belonging to the xanthone family. It is primarily derived from the mango tree (Mangifera indica), but can also be found in other plants such as Anemarrhena asphodeloides and Bombax ceiba . This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, antidiabetic, and anticancer activities .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Mangiferin kann über verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Umwandlung von 1,3,6,7-Tetrahydroxyxanthone in this compound unter Verwendung von Acetobromoglucose in Gegenwart einer Base . Diese Reaktion erfordert typischerweise kontrollierte Temperatur- und pH-Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet häufig die Extraktion aus natürlichen Quellen. So kann this compound beispielsweise aus Mangoblättern unter Verwendung von Ethanol als Lösungsmittel unter Ultraschallbedingungen extrahiert werden . Der Extraktionsprozess beinhaltet die Optimierung von Parametern wie Lösungsmittelkonzentration, Temperatur und Extraktionszeit, um die Ausbeute zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mangiferin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Mangiferinderivate mit modifizierten pharmakologischen Profilen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mangiferin exhibits a wide range of biological activities:

- Antioxidant Activity : this compound has been shown to combat oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activity. This property is crucial in preventing cellular damage associated with chronic diseases .

- Antidiabetic Effects : Research indicates that this compound can lower blood glucose levels and improve insulin sensitivity, making it a promising candidate for managing diabetes and its complications such as neuropathy and nephropathy .

- Anticancer Potential : Studies demonstrate that this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines, including cervical and nasopharyngeal carcinoma. It achieves this by modulating key signaling pathways involved in cell proliferation and survival .

- Cardioprotective Effects : this compound has been shown to reduce inflammation and oxidative stress in cardiac tissues, suggesting its potential in treating cardiovascular diseases .

- Neuroprotective Properties : Evidence suggests that this compound can protect neuronal cells from damage due to oxidative stress, thus offering potential benefits for neurodegenerative diseases .

Oncology

This compound's anticancer properties have led to several preclinical studies demonstrating its effectiveness against various cancers:

Diabetes Management

This compound's role in managing diabetes includes:

| Mechanism | Effect |

|---|---|

| Insulin Sensitivity | Improves glucose uptake in tissues . |

| Blood Glucose Regulation | Lowers fasting blood glucose levels . |

Cardiovascular Health

In cardiovascular research:

| Study Focus | Findings |

|---|---|

| Myocardial Infarction | Reduces inflammatory markers post-MI . |

| Lipid Profile Improvement | Lowers cholesterol levels and improves heart function . |

Formulation Challenges

Despite its promising applications, this compound faces challenges regarding its bioavailability. Strategies such as:

Wirkmechanismus

Mangiferin exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes.

Anti-inflammatory Effects: Inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and reduces the production of pro-inflammatory cytokines.

Anticancer Properties: Induces apoptosis in cancer cells by modulating the expression of cell cycle proteins and inhibiting key signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Mangiferin wird häufig mit anderen Xanthonen wie Isothis compound und Homothis compound verglichen . Obwohl diese Verbindungen ähnliche Strukturen aufweisen, ist this compound aufgrund seiner höheren Bioverfügbarkeit und seiner breiteren Palette pharmakologischer Aktivitäten einzigartig . Weitere ähnliche Verbindungen sind:

Isothis compound: Unterscheidet sich in der Position des Glucoserests.

Homothis compound: Enthält eine zusätzliche Hydroxylgruppe.

Mangiferins einzigartige Struktur und seine vielfältigen biologischen Aktivitäten machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Biologische Aktivität

Mangiferin, a polyphenolic compound predominantly found in mangoes (Mangifera indica), has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological effects of this compound, including its anti-cancer, anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective properties, supported by various research findings and case studies.

1. Overview of this compound

This compound is a xanthone glycoside that exhibits a range of biological activities. Its structure allows it to interact with multiple molecular targets, leading to various therapeutic effects. The compound is primarily extracted from mango leaves, bark, and fruit and has been traditionally used in folk medicine for its health benefits.

2.1 Anti-Cancer Properties

Numerous studies have demonstrated this compound's potential as an anti-cancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Inhibition of Cell Proliferation : In vitro studies indicate that this compound significantly reduces cell proliferation in colorectal cancer models, achieving a decrease of 65%–85% in colonic mucosal cell proliferation in rats .

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by activating caspases and modulating key proteins involved in the apoptotic pathway, such as p53 and Bcl-xL .

- Inhibition of Metastasis : The compound suppresses matrix metalloproteinases (MMPs), which are crucial for tumor metastasis. Studies have shown that this compound decreases MMP-7 and MMP-9 expression, thereby inhibiting the metastatic potential of cancer cells .

2.2 Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects by modulating inflammatory pathways:

- Cytokine Regulation : In animal models, this compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 while increasing anti-inflammatory cytokines like IL-10 .

- Inhibition of NF-κB Pathway : The compound inhibits the phosphorylation of NF-κB and IRAK1, leading to decreased inflammatory responses in models of colitis .

2.3 Antioxidant Activity

This compound displays strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases:

- Free Radical Scavenging : Research indicates that this compound effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .

2.4 Anti-Diabetic Effects

Studies have demonstrated that this compound can improve glycemic control and reduce complications associated with diabetes:

- Insulin Sensitivity : In diabetic rat models, this compound improved insulin sensitivity and reduced blood glucose levels without toxicity .

- Lipid Profile Improvement : It has been shown to lower triglycerides and cholesterol levels while enhancing liver glycogen content .

3. Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Diabetes Management : A study involving STZ-induced diabetic rats showed that oral administration of this compound significantly reduced albuminuria and improved kidney function markers after 9 weeks of treatment .

- Cancer Treatment : Clinical trials are underway to evaluate the efficacy of this compound as an adjunct therapy in breast cancer patients undergoing chemotherapy .

4. Conclusion

This compound is a promising bioactive compound with extensive biological activities that may offer therapeutic benefits across various health conditions. Its anti-cancer, anti-inflammatory, antioxidant, and anti-diabetic properties underscore its potential as a natural therapeutic agent. Ongoing research will further elucidate its mechanisms of action and clinical applications.

Eigenschaften

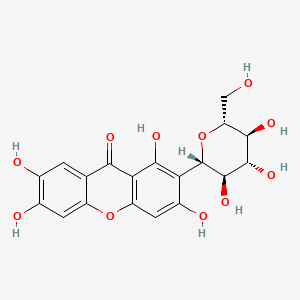

IUPAC Name |

1,3,6,7-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O11/c20-4-11-15(25)17(27)18(28)19(30-11)12-8(23)3-10-13(16(12)26)14(24)5-1-6(21)7(22)2-9(5)29-10/h1-3,11,15,17-23,25-28H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDDIBAIWPIIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4773-96-0 | |

| Record name | NSC248870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

278 - 280 °C | |

| Record name | Mangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.